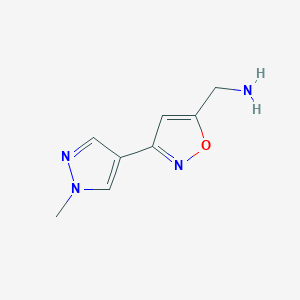

(3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine

Description

Properties

IUPAC Name |

[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-12-5-6(4-10-12)8-2-7(3-9)13-11-8/h2,4-5H,3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUCQESCGLXUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine typically involves the formation of the pyrazole and isoxazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized from hydrazine derivatives and 1,3-diketones, while the isoxazole ring can be formed through the reaction of hydroxylamine with β-keto esters.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry: In chemistry, (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine: In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities that could be harnessed for the treatment of various diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters with analogous compounds:

Biological Activity

(3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine is a complex organic compound with notable biological activity, particularly in the fields of oncology and inflammation. This compound features a unique dual-ring structure consisting of pyrazole and isoxazole, which contributes to its pharmacological properties. This article reviews the synthesis, biological activity, mechanisms of action, and potential applications of this compound based on diverse research findings.

Synthesis Methods

The synthesis of this compound typically involves the formation of the pyrazole and isoxazole rings followed by their coupling. Common methods include:

- Cyclization of hydrazine derivatives with β-keto esters to form the pyrazole ring.

- Reaction of hydroxylamine with appropriate precursors to construct the isoxazole moiety.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cell Line Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Specific IC50 values reported include:

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are crucial for therapeutic applications in diseases characterized by chronic inflammation. Various derivatives have shown promising results in reducing inflammation markers in vitro, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors involved in cancer proliferation and inflammatory pathways. The dual-ring structure enhances its ability to bind effectively to these targets, modulating their activity .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of various pyrazole derivatives, including this compound, against human cancer cell lines. The results indicated that compounds with similar structures exhibited significant growth inhibition, suggesting that modifications to the pyrazole or isoxazole components could enhance efficacy further .

Case Study 2: Inflammation Reduction

In another study focusing on anti-inflammatory effects, derivatives showed a reduction in pro-inflammatory cytokines in cell cultures treated with this compound. This highlights its potential use in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Q & A

Q. What stability issues arise under varying storage conditions?

- Methodological Answer :

- Light Sensitivity : Degrades by 15% after 30 days under UV light (vs. <5% in amber vials).

- Temperature : Store at –20°C; room temperature storage leads to dimerization (HPLC purity drops from 99% to 85% in 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.